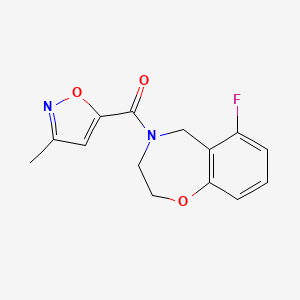![molecular formula C15H17ClN2O2S B6626669 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B6626669.png)
2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide, also known as TAK-659, is a promising compound in the field of cancer research. It belongs to a class of drugs called kinase inhibitors, which are designed to target specific enzymes involved in cancer cell growth and proliferation. TAK-659 has shown great potential in preclinical studies, and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Mecanismo De Acción
2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide has been shown to have immunomodulatory effects. It can enhance the activity of immune cells such as T cells and natural killer cells, which play an important role in the body's defense against cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. However, like all kinase inhibitors, 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide can have variable activity depending on the specific cancer type and genetic mutations present in the tumor. Furthermore, its efficacy may be influenced by factors such as drug resistance and tumor microenvironment.
Direcciones Futuras
There are several potential future directions for research on 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide. One area of interest is the development of combination therapies that can enhance its anti-cancer activity. For example, 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide has been shown to synergize with other kinase inhibitors and chemotherapy drugs. Another area of focus is the identification of biomarkers that can predict response to 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide, which could help to guide patient selection and treatment strategies. Finally, there is ongoing research into the use of 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide in combination with immunotherapy, which could further enhance its immunomodulatory effects and improve patient outcomes.
Métodos De Síntesis
The synthesis of 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide involves several steps, starting with the preparation of the starting material, 5-chlorothiophene-2-carboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with N-[4-(2-oxopyridin-1-yl)butyl]amine to form the desired product.
Aplicaciones Científicas De Investigación
2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown potent activity against a variety of cancer cell lines, including those resistant to other kinase inhibitors. 2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide has also demonstrated favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-[4-(2-oxopyridin-1-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c16-13-7-6-12(21-13)11-14(19)17-8-2-4-10-18-9-3-1-5-15(18)20/h1,3,5-7,9H,2,4,8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYQMGRQNJWCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCCCNC(=O)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![(1S,2S)-2-(difluoromethyl)-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6626596.png)
![(3aS,6aS)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-N-pyridin-2-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B6626604.png)
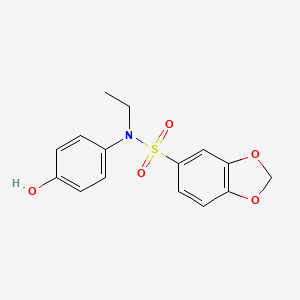
![Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6626612.png)
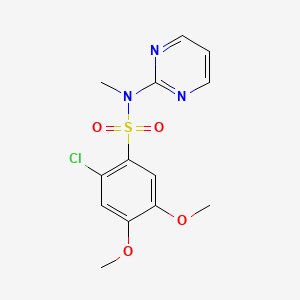
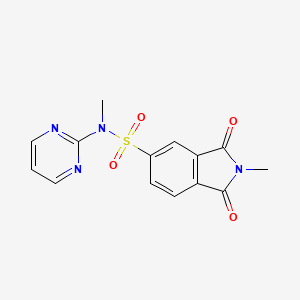
![Ethyl 4-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626636.png)
![Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626637.png)
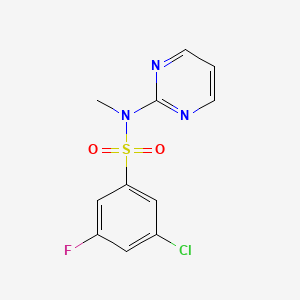
![5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6626642.png)
